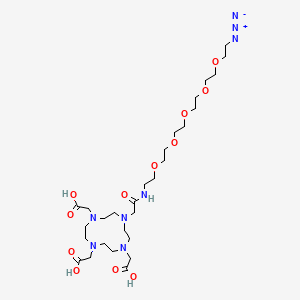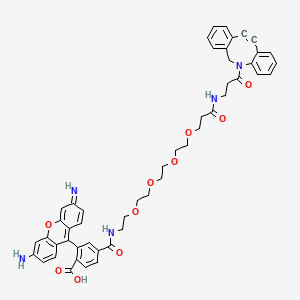![molecular formula C23H26N4O5 B1192663 2-[[(3R)-1-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]pyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B1192663.png)
2-[[(3R)-1-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]pyrrolidine-3-carbonyl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DS-70 is a novel and potent α4 integrin antagonist.
Aplicaciones Científicas De Investigación
Synthesis and Potential Pharmacological Applications
- Synthesis of Pyrrolylcarboxamides : A study conducted by Bijev, Prodanova, and Nankov (2003) explored the synthesis of substituted 1H-1-pyrrolylcarboxamides, which have pharmacological interest. These compounds were synthesized using acyl chlorides and pyrrole compounds as N-acylating agents, such as 2-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-1-pyrrolyl]acetic acid. The synthesized compounds were characterized using techniques like TLC, NMR, and IR spectroscopy (Bijev, Prodanova, & Nankov, 2003).
Biochemical Studies and Amino Acid Biosynthesis
- Amino Acid Biosynthesis in Rumen Cultures : A study by Sauer, Erfle, and Mahadevan (1975) demonstrated that mixed rumen micro-organisms incorporate labeled compounds into amino acids. The study provided insights into the biochemical pathways of amino acid biosynthesis in these cultures, contributing to a deeper understanding of metabolic processes (Sauer, Erfle, & Mahadevan, 1975).
GABA Uptake Inhibitors
- GABA Uptake Inhibitors Derived from Pyrrolidine-2-alkanoic Acids : Fülep et al. (2006) researched the synthesis of proline and pyrrolidine-2-alkanoic acid derivatives to evaluate their affinity to GABA transport proteins GAT-1 and GAT-3. This research contributes to the development of new treatments for neurological disorders (Fülep, Hoesl, Höfner, & Wanner, 2006).
Enantioselective Preparation of Compounds
- Enantioselective Preparation of Dihydropyrimidones : Research by Goss et al. (2009) involved the enantioselective preparation of compounds like carbamic acid and benzenpropanoic acid derivatives. This study is crucial for the development of chiral compounds and the understanding of stereochemical configurations in chemical syntheses (Goss, Dai, Lou, & Schaus, 2009).
Novel Syntheses and Characterizations
- Synthesis of Kainoid Amino Acid Nucleus : Felluga et al. (2012) conducted the first chemoenzymatic synthesis of (2S,3R)-(+)-2-carboxypyrrolidine-3-acetic acid, a distinctive nucleus of kainoid amino acids. This innovative synthesis utilized diastereomeric cis/trans methyl pyroglutamate derivatives (Felluga, Forzato, Nitti, Pitacco, Ghelfi, & Valentin, 2012).
Propiedades
Nombre del producto |
2-[[(3R)-1-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]pyrrolidine-3-carbonyl]amino]acetic acid |
|---|---|
Fórmula molecular |
C23H26N4O5 |
Peso molecular |
438.484 |
Nombre IUPAC |
2-[[(3R)-1-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]pyrrolidine-3-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C23H26N4O5/c1-15-4-2-3-5-19(15)26-23(32)25-18-8-6-16(7-9-18)12-20(28)27-11-10-17(14-27)22(31)24-13-21(29)30/h2-9,17H,10-14H2,1H3,(H,24,31)(H,29,30)(H2,25,26,32)/t17-/m1/s1 |
Clave InChI |
YDRXCXZBWNACAL-KRWDZBQOSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(C3)C(=O)NCC(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DS-70; DS 70; DS70 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[[3-[4-(3-Aminopropylamino)butylamino]propylamino]methyl]-2-methoxyphenol](/img/structure/B1192588.png)

![benzyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]oxy]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1192593.png)

